molecular formula C17H14ClN7O B12174101 (4E)-4-{[(3-chlorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-{[(3-chlorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12174101
M. Wt: 367.8 g/mol
InChI Key: MCGFNSQHTUZNRV-UHFFFAOYSA-N
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Description

(4E)-4-{[(3-chlorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines several functional groups, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{[(3-chlorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes may include:

    Condensation Reactions: Combining aldehydes or ketones with amines to form imines or Schiff bases.

    Cyclization Reactions: Forming ring structures through intramolecular reactions.

    Substitution Reactions: Introducing functional groups into the molecule through nucleophilic or electrophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This may include:

    Batch Processing: Producing the compound in discrete batches with controlled reaction conditions.

    Continuous Flow Chemistry: Utilizing continuous reactors to maintain a steady production rate and improve efficiency.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{[(3-chlorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the compound into oxidized derivatives using oxidizing agents.

    Reduction: Reduction of functional groups to form reduced products.

    Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may serve as a probe for studying enzyme interactions and cellular processes. Its ability to interact with specific biological targets makes it valuable for investigating biochemical pathways.

Medicine

In medicinal chemistry, (4E)-4-{[(3-chlorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one may be explored for its potential therapeutic properties. It could be investigated as a candidate for drug development, particularly for conditions where its unique structure offers a therapeutic advantage.

Industry

In industrial applications, the compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical versatility allows for the creation of materials with tailored characteristics.

Mechanism of Action

The mechanism by which (4E)-4-{[(3-chlorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting a response. Detailed studies on its mechanism of action would involve:

    Binding Studies: Investigating how the compound interacts with its targets.

    Pathway Analysis: Understanding the downstream effects of these interactions on cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (4E)-4-{[(3-chlorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C17H14ClN7O

Molecular Weight

367.8 g/mol

IUPAC Name

4-[(3-chlorophenyl)iminomethyl]-5-methyl-2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-3-one

InChI

InChI=1S/C17H14ClN7O/c1-10-14(9-19-13-5-3-4-12(18)8-13)17(26)25(22-10)16-7-6-15-21-20-11(2)24(15)23-16/h3-9,22H,1-2H3

InChI Key

MCGFNSQHTUZNRV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NN3C(=NN=C3C=C2)C)C=NC4=CC(=CC=C4)Cl

Origin of Product

United States

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